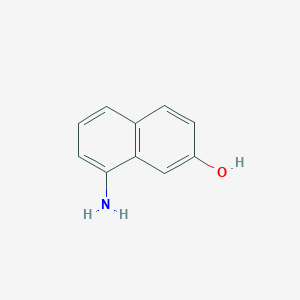

8-Amino-2-naphthol

描述

Overview of Naphthalene (B1677914) Derivatives in Chemical Research

Naphthalene, a polycyclic aromatic hydrocarbon, serves as a fundamental building block for a wide array of chemical derivatives. ontosight.aiontosight.aiwikipedia.org These derivatives are synthesized through various methods, including metal-catalyzed reactions and Lewis acid-catalyzed transformations. researchgate.net The resulting compounds exhibit a broad spectrum of applications, finding use as agrochemicals, pharmaceuticals, and specialty materials. ontosight.ai Naphthalene derivatives are integral to the production of dyes, plastics, and even serve as surfactants and insecticides. ontosight.ai The versatility of the naphthalene scaffold allows for extensive structural modifications, leading to a diverse range of pharmacological activities. researchgate.net

Significance of Aminonaphthols as Bifunctional Compounds

Aminonaphthols are a notable class of naphthalene derivatives characterized by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group. rsc.orgsolubilityofthings.com This bifunctional nature imparts unique chemical properties and reactivity, making them valuable intermediates in organic synthesis. solubilityofthings.comnih.gov The interplay between the acidic hydroxyl group and the basic amino group allows for complex chemical behaviors, including excited-state proton transfer (ESPT) reactions. rsc.orgrsc.org This dual functionality makes them useful as chiral ligands or auxiliaries in asymmetric synthesis and as precursors for various heterocyclic compounds. nih.govresearchgate.net

Historical Context of 8-Amino-2-naphthol Research

Historically, this compound has been a compound of interest primarily due to its role as a key intermediate in the synthesis of dyes. google.com Early research focused on developing efficient production methods, often involving the nitration and subsequent reduction of naphthalene derivatives. google.com Over time, the unique photochemical properties of aminonaphthols, including this compound, have garnered attention. bowdoin.edu Modern research continues to explore its potential in various fields, from its use as a fluorescent probe to its role as a chiral organocatalyst. medchemexpress.comchemondis.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-aminonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHHMYZBFBSVDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059474 | |

| Record name | 2-Naphthalenol, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-46-7 | |

| Record name | 8-Amino-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Amino-2-naphthalenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-7-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-7-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 8-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-amino-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-AMINO-2-NAPHTHALENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLL7476ODN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Profile of 8 Amino 2 Naphthol

Nomenclature and CAS Number

The compound 8-Amino-2-naphthol is systematically known by its IUPAC name, 8-aminonaphthalen-2-ol. thermofisher.com It is also referred to by other names such as 1-Amino-7-naphthol. The Chemical Abstracts Service (CAS) has assigned the number 118-46-7 to this compound.

Microwave-assisted Bucherer Reaction Approaches

Physical and Chemical Properties

This compound is a solid, appearing as a grey to brown powder. thermofisher.comfishersci.com It is soluble in water and exhibits limited solubility in non-polar solvents. solubilityofthings.comfishersci.com The presence of both an amino and a hydroxyl group on the naphthalene (B1677914) ring gives it distinct chemical properties. solubilityofthings.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.18 g/mol | |

| Melting Point | 204 - 207 °C | fishersci.comfishersci.com |

| Flash Point | 364 °C | fishersci.comfishersci.com |

| Appearance | Grey to brown powder | thermofisher.comfishersci.com |

Role of Chiral Phosphoric Acid (CPA) Catalysts

Spectroscopic Data

The spectroscopic properties of this compound are well-documented and are crucial for its identification and characterization.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features/Peaks | Source |

|---|---|---|

| FT-IR | Conforms to standard | thermofisher.com |

| ¹H-NMR | Confirmed structure | uludag.edu.tr |

| ¹³C-NMR | Confirmed structure | uludag.edu.tr |

Synthesis and Manufacturing

General Synthesis Routes

One established method for producing 8-Amino-2-naphthol involves the nitration of 2-naphthalene-sulfonic acid, followed by reduction. google.com This process yields a mixture of isomers that require separation. google.com Another approach involves the hydrolysis of 8-nitro-Tobias acid, which can then be diazotized and reduced to form this compound. google.com

Key Chemical Reactions

Diazotization and Coupling Reactions

The amino group in 8-Amino-2-naphthol can undergo diazotization, a reaction that converts it into a diazonium salt. This diazonium salt can then participate in coupling reactions, which are fundamental to the synthesis of various azo dyes. google.comatbuftejoste.com.ng For instance, the diazo salt of nitrated Tobias acid can be coupled with beta-naphthol to produce red dyestuffs. google.com

Investigation of ESPT Mechanisms and Proton Acidity Switching

Oxidation Reactions

This compound can undergo oxidative polycondensation in an alkaline medium using an oxidant like hydrogen peroxide. uludag.edu.tr This reaction leads to the formation of poly(this compound), a polymer with interesting thermal and electrochemical properties. uludag.edu.tr

Applications of 8 Amino 2 Naphthol in Advanced Research Fields

Dye Chemistry and Pigment Production

8-Amino-2-naphthol serves as a critical precursor, or intermediate, in the synthesis of a range of dyes and pigments. Its ability to participate in coupling reactions allows for the creation of complex molecules with strong chromophoric (color-bearing) properties.

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent a major class of synthetic colorants. cuhk.edu.hk The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component. cuhk.edu.hkconscientiabeam.com

This compound is employed as such a coupling component. The electron-donating nature of its amino and hydroxyl groups activates the naphthalene (B1677914) ring system, facilitating the azo coupling reaction. ontosight.ai By reacting diazotized amines with this compound, chemists can synthesize a variety of azo dyes with different colors and properties, suitable for coloring materials like textiles and leather. ontosight.aiprimescholars.com For example, diazo salts can be coupled with beta-naphthol derivatives like this compound to form dyestuffs. google.com

Table 1: Examples of Azo Dye Synthesis Reactions

| Reactant 1 (Diazonium Salt) | Reactant 2 (Coupling Component) | Resulting Dye Class |

|---|---|---|

| Diazotized Aniline Derivative | This compound | Azo Dye |

| Diazotized Sulfanilic Acid | 2-Naphthol (B1666908) | Azo Dye (e.g., Orange II) orgsyn.org |

This table illustrates the general principle of azo dye synthesis where this compound can serve as a coupling component.

The structure of this compound is particularly pivotal in the production of high-performance black dyestuffs. It is considered an essential ingredient in the synthesis of valuable black dyes noted for their outstanding properties. google.com Its derivatives, such as 2-Amino-8-naphthol-6-sulfonic acid (Gamma Acid), are also key intermediates used specifically in the manufacturing of black dyes. emcochemicals.com The ability to form complex, poly-azo structures by coupling at different positions allows for the creation of dyes that absorb light across the entire visible spectrum, resulting in a deep black color. Beyond black, it also serves as an intermediate for other colors; for instance, coupling with certain diazo salts can produce red dyestuffs. google.com

Intermediate in Azo Dye Synthesis

Fluorescent Probes in Biological and Chemical Systems

This compound is identified as a photoactive charge transfer compound, a characteristic that makes it highly suitable for use as a fluorescent probe. medchemexpress.commedchemexpress.com Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength; changes in this emission can be used to detect and quantify target molecules or changes in the local environment. The naphthalene core provides a rigid, fluorescent platform.

The rigid, planar structure of polycyclic aromatic hydrocarbons like naphthalene makes them excellent molecular skeletons for developing highly efficient fluorescent probes, including those excitable by two-photon absorption. nih.gov Probes based on naphthalene have been developed for detecting biologically significant molecules like glutathione (B108866) (GSH) within living cells using techniques such as two-photon microscopy. thno.org While specific studies focusing solely on this compound for cellular imaging are detailed in specialized literature, the principles derive from the utility of the naphthalene system. Derivatives of 1,8-naphthalimide (B145957), another naphthalene-based structure, are widely used for intracellular imaging and sensing of pH, metal ions, and reactive oxygen species. nih.gov This demonstrates the potential of the naphthalene core, as found in this compound, for creating probes applicable to visualizing cellular dynamics.

Fluorescence spectroscopy is a powerful tool for environmental science, where it is used to detect and quantify pollutants, often through their interaction with probe dyes. researchgate.net Naphthol and its derivatives are studied for their interactions with environmental pollutants. researchgate.net Research has shown that the fluorescence of naphthol isomers is sensitive to their surrounding environment, a property that can be harnessed for sensing applications. researchgate.net For instance, a study demonstrated that the pH can act as a switch for the photoacidity of this compound, indicating its fluorescence is responsive to environmental conditions like acidity, a key principle in sensor design. acs.org This sensitivity allows for the development of fluorescent probes that can signal the presence of specific environmental contaminants.

This compound and its structural relatives are effective ligands for metal ions, making them useful in the development of chemosensors. The amino and hydroxyl groups can coordinate with metal ions, leading to a change in the molecule's electronic properties, which in turn alters its fluorescence or color. This change can be used for both fluorometric and colorimetric detection. For example, derivatives combining 8-aminonaphthalene and 8-aminoquinoline (B160924) moieties have been synthesized to study their binding ability toward essential metal ions, showing a strong binding affinity for Zinc (Zn2+). mdpi.com Such sensors are highly valued for their sensitivity and selectivity in detecting specific metal ions in biological and environmental samples. mdpi.com

Table 2: Research Findings on Naphthalene-Based Fluorescent Probes

| Application Area | Target Analyte | Key Research Finding |

|---|---|---|

| Metal Ion Detection | Zinc (Zn2+) | 8-aminoquinoline and 8-aminonaphthalene derivatives show strong binding and can act as fluorescent sensors for Zn2+. mdpi.com |

| Environmental Sensing | pH / Acidity | The fluorescence of this compound is sensitive to pH changes, demonstrating its potential as a sensor. acs.org |

| Biological Imaging | Glutathione (GSH) | Naphthalene-based probes can detect GSH in living cells via two-photon microscopy. thno.org |

Synthesis of Axially Chiral Compounds

This compound and its derivatives play a crucial role in the synthesis of axially chiral compounds, which are molecules that possess a stereogenic axis. These compounds are of significant interest in materials science and as ligands in asymmetric catalysis. nih.govresearchgate.netresearchgate.net

One notable application is in the atroposelective amination of 2-naphthol derivatives. The introduction of an amino group at the C-8 position of the naphthol ring has been shown to be critical for the stability of the resulting axially chiral products. nih.gov In a study by Jørgensen's group, the enantioselective amination of this compound derivatives with azodicarboxylates was successfully catalyzed by cinchona alkaloids. nih.gov This reaction highlights the indispensable role of the 8-amino group in stabilizing the axial chirality. nih.gov

The synthesis of N-C axially chiral compounds, a class of nonbiaryl atropisomers, has also been achieved using this compound derivatives. nih.gov These compounds are challenging to synthesize, and their preparation often relies on chiral resolution or diastereoselective methods. nih.gov However, direct enantioselective C-H amination has emerged as a powerful strategy. For example, the use of chiral phosphoric acids (CPAs) as organocatalysts has enabled the direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines with azodicarboxylates to construct atroposelective naphthalene-1,2-diamines. nih.gov

Furthermore, the modification of this compound derivatives has led to the synthesis of other important classes of axially chiral molecules. For instance, axially chiral biaryl amino-alcohols, which are pivotal in organic synthesis and drug discovery, have been prepared through N-heterocyclic carbene (NHC)-catalyzed atropoenantioselective acylation of biphenols. nih.gov

Stereoselective Arene Formation

The de novo construction of aromatic rings in a stereoselective manner is a powerful strategy for synthesizing axially chiral molecules, and this compound derivatives have been utilized as rigid tethers in such transformations. snnu.edu.cn

A notable example is the rhodium-catalyzed [2+2+2] cycloaddition of a triyne that is branched by this compound. snnu.edu.cn This reaction resulted in the formation of a corresponding cyclophane with excellent yield and stereoselectivity. snnu.edu.cn The rigidity of the this compound tether plays a crucial role in controlling the stereochemical outcome of the cycloaddition, demonstrating its utility in the synthesis of complex, three-dimensional chiral structures. snnu.edu.cn

This approach of stereoselective arene formation has also been applied to the synthesis of other axially chiral compounds. For instance, the secondary amine-catalyzed arene-forming aldol (B89426) condensation has enabled the synthesis of axially chiral amides. snnu.edu.cn By employing ortho-substituted arylglyoxylic amides as substrates, this method provides a direct route to axially chiral amides. snnu.edu.cn

Polymer Chemistry and Materials Science

This compound is a versatile monomer in polymer chemistry, contributing to the synthesis of both coordination polymers and conducting polymers with interesting properties and potential applications.

Synthesis of Coordination Polymers

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. While direct synthesis of coordination polymers using this compound as the primary ligand is not extensively detailed in the provided search results, the principles of their formation can be inferred from related systems. The synthesis of coordination polymers typically involves the reaction of a metal salt with a suitable organic ligand under solvothermal conditions. tandfonline.com For example, a one-dimensional coordination polymer was formed from the reaction of a V-shaped ligand with Cadmium acetate (B1210297) dihydrate. tandfonline.com

In a related context, a new asymmetrically substituted ONOO Schiff base ligand, N-(20-hydroxy-10-naphthylidene)-3-amino-2-naphthoic acid (nancH2), was synthesized from the condensation of 2–hydroxy–1–naphthaldehyde and 3–amino–2–naphthoic acid. clarku.edu This ligand reacts with a copper salt to form a one-dimensional homometallic chain, [CuII(nanc)]n. clarku.edu The structure reveals that the Cu(II) ions are coordinated in a tridentate manner by the ligand, and a bridging carboxylate group links neighboring Cu(II) ions, forming the 1D chain. clarku.edu This demonstrates the potential of naphthalene-based ligands with amino and hydroxyl functionalities to form coordination polymers with interesting magnetic properties. clarku.edu

Chemical Oxidative Polymerization of this compound

The chemical oxidative polymerization of this compound yields poly(this compound) (PANAP), a polymer with notable photophysical and electrochemical properties. uludag.edu.tr This polymerization is typically carried out in an alkaline medium using an oxidant like hydrogen peroxide (H₂O₂). uludag.edu.tr

In a typical synthesis, this compound is dissolved in an aqueous sodium hydroxide (B78521) solution. uludag.edu.tr The oxidant, H₂O₂, is then added dropwise at an elevated temperature, leading to the formation of the black polymer. uludag.edu.tr The resulting polymer can be characterized by various techniques, including UV-Vis, FT-IR, and NMR spectroscopy, to confirm its structure. uludag.edu.tr

The properties of PANAP can be tuned by copolymerization or by modifying the monomer before polymerization. For instance, a Schiff base compound, 8-((4-hydroxybenzylidene)amino)naphthalene-2-ol (ANAPSB), was synthesized by the condensation of this compound with 4-hydroxybenzaldehyde. uludag.edu.tr Both this compound and ANAPSB were then polymerized via oxidative polycondensation. uludag.edu.tr

The resulting polymers, PANAP and poly(ANAPSB), exhibit interesting thermal and optical properties. The glass transition temperatures (Tg) for PANAP and poly(ANAPSB) were found to be 159 °C and 150 °C, respectively. uludag.edu.tr Gel permeation chromatography (GPC) can be used to determine the molecular weight distribution of the polymers. uludag.edu.tr Furthermore, the optical band gap values for the monomer and polymers indicate their potential as semiconducting materials. uludag.edu.tr

| Compound | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Optical Band Gap (eV) |

| PANAP | - | - | - | 159 | 1.61 |

| PANAPSB | - | - | - | 150 | 1.57 |

| This compound | - | - | - | - | 3.12 |

| ANAPSB | - | - | - | - | 2.79 |

| Table 1: Properties of Poly(this compound) (PANAP) and related compounds. uludag.edu.tr (Note: Mn, Mw, and PDI values were calculated but not explicitly stated in the provided abstract). |

The electrochemical properties of these polymers can be investigated using cyclic voltammetry. uludag.edu.tr Such studies, along with kinetic analyses of the polymerization process, provide a comprehensive understanding of the material's behavior and potential applications in electronic and optical devices. comu.edu.tr

Development of Conducting Polymer Films

This compound (8A2N) has emerged as a significant monomer in the synthesis of conducting polymers. These polymers, which possess electrical conductivity, are the subject of intensive research due to their potential applications in various electronic devices. The electropolymerization of 8A2N on conductive surfaces like glassy carbon electrodes results in the formation of a poly(this compound) (PANAP) film. semanticscholar.org

The process of electropolymerization involves applying a potential to a solution containing the monomer, causing it to oxidize and form a polymer film on the electrode surface. Studies have shown that the presence of reduced graphene oxide (rGO) on the glassy carbon electrode can enhance the electrocatalytic activity of the resulting PANAP film. semanticscholar.org Specifically, a composite of GC/poly(8-ANSA)/rGO, where 8-ANSA is 8-amino-2-naphthalene sulfonic acid, demonstrated a significant positive shift in onset potential and an increased current density, indicating improved catalytic performance. semanticscholar.org

The resulting PANAP films exhibit interesting electrochemical properties. researchgate.net The polymerization process can be monitored by techniques like cyclic voltammetry, where the increase in peak currents with successive scans signifies the growth of the polymer film. semanticscholar.org The structure and properties of these polymers have been characterized using various analytical methods, including FT-IR, UV-vis, and 1H-NMR spectroscopy. researchgate.net

Furthermore, research has explored the chemical oxidative polymerization of 8A2N using oxidants like sodium hypochlorite (B82951) (NaOCl) in an acidic medium. researchgate.net This method allows for the synthesis of the polymer without the need for external templates or functional dopants. researchgate.net The resulting polymer's structure and properties are then thoroughly investigated. researchgate.net The development of these conducting polymer films from this compound opens avenues for their use in sensors, electrocatalysis, and other electronic applications. semanticscholar.orgresearchgate.net

Poly(azomethine) Compounds from this compound Derivatives

Poly(azomethine)s, a class of polymers containing an azomethine (-CH=N-) linkage in their backbone, have been synthesized using derivatives of this compound. These polymers are gaining attention for their thermal stability, and optical and electrochemical properties, which make them suitable for various applications in electronics and optoelectronics. researchgate.netacs.org

One approach to synthesizing these polymers involves a condensation reaction of an this compound derivative with a suitable aldehyde. For instance, a Schiff base compound, 8-((4-hydroxybenzylidene)amino)naphthalene-2-ol (ANAPSB), was synthesized by reacting this compound with 4-hydroxybenzaldehyde. researchgate.netuludag.edu.tr This Schiff base, along with the original this compound, was then polymerized through oxidative polycondensation. researchgate.netuludag.edu.tr

The resulting poly(azomethine)s, such as poly(8-((4-hydroxybenzylidene)amino)naphthalene-2-ol) (PANAPSB), have been characterized by various techniques including UV-Vis, NMR, and FT-IR spectroscopy to confirm their structures. researchgate.netuludag.edu.tr The thermal properties of these polymers have been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which revealed their glass transition temperatures (Tg). researchgate.net For example, PANAP and PANAPSB were found to have Tg values of 159 °C and 150 °C, respectively. researchgate.net

The electrical conductivities of these poly(azomethine-ether)s have been measured, indicating they are typically insulators with potential for electronic and optoelectronic applications due to their relatively high band gaps. researchgate.net Theoretical studies using density functional theory (DFT) have also been employed to understand the electronic structure of these polymers, providing insights into their ionization potential, electron affinity, and band gap. acs.org These studies help in tuning the electronic properties of the polymers by modifying their chemical structure, which is crucial for designing materials with specific functionalities. acs.org

Pharmaceutical and Medicinal Chemistry

Intermediate in Pharmaceutical Synthesis

This compound and its derivatives are valuable building blocks in the synthesis of various pharmaceutical compounds. ontosight.aisolubilityofthings.comguidechem.com The unique structure of this compound, featuring both an amino and a hydroxyl group on a naphthalene core, provides a versatile platform for creating more complex molecules with potential therapeutic applications. solubilityofthings.com Its reactivity allows it to serve as a precursor in the synthesis of a range of specialty chemicals and pharmaceutical agents. ontosight.ai

Naphthalene derivatives, in general, are known to exhibit a wide spectrum of biological activities, making them an important scaffold in drug discovery. encyclopedia.pubmdpi.com Compounds similar to this compound are often investigated for their potential pharmaceutical applications. solubilityofthings.com For instance, 5,6,7,8-tetrahydro-2-naphthol, a related structure, is a crucial intermediate in the synthesis of bioactive pharmaceutical compounds targeting neurological and cardiovascular systems. nordmann.global Similarly, 1-amidoalkyl-2-naphthols, which can be synthesized from naphthol derivatives, are precursors to 1-aminoalkyl-2-naphthols (Betti bases) that have shown hypotensive and bradycardiac activities. mdpi.comchemmethod.com

The synthesis of various heterocyclic compounds and other complex organic molecules often utilizes aminonaphthol derivatives as starting materials. ontosight.ai For example, 8-amino-4-hydroxynaphthalene-2-sulfonic acid is used as a precursor in the synthesis of various pharmaceutical compounds. ontosight.ai The versatility of the aminonaphthol scaffold makes it a key intermediate for medicinal chemists developing new therapeutic agents.

Naphthalene Derivatives as Potential Therapeutic Agents

Naphthalene derivatives, including those synthesized from this compound, have garnered significant attention as potential therapeutic agents due to their diverse pharmacological activities. ijpsjournal.comijpsjournal.comekb.eg Research has shown that naphthalene-based compounds exhibit a wide range of biological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antiprotozoal properties. ijpsjournal.comijpsjournal.comekb.eg

In silico studies, which use computational methods to predict the biological activity of molecules, have been applied to evaluate the therapeutic potential of naphthalene derivatives like this compound. ijpsjournal.comijpsjournal.com These studies predict pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential biological activities. ijpsjournal.comijpsjournal.com For instance, in one study, this compound was evaluated for its potential anticancer activity using these computational tools. ijpsjournal.comijpsjournal.com

The biological importance of compounds similar to this compound is underscored by the broad range of activities reported for this class of molecules. solubilityofthings.com Naphthalene compounds are known to possess anti-inflammatory, antibacterial, cardiovascular, antiproliferative, and antiviral properties. encyclopedia.pubmdpi.com For example, some commercially available antimicrobial drugs contain a naphthalene core. ekb.eg Furthermore, 1,8-naphthalimide derivatives have been extensively investigated for their roles as analgesics, antidepressants, anti-tumor agents, and enzyme inhibitors. rsc.org The structural modifications of the naphthalene core can be fine-tuned to enhance specific biological activities. rsc.orgresearchgate.net

Drug Design and Development Applications

This compound and its derivatives are actively being explored in the field of drug design and development. ijpsjournal.comijpsjournal.com The process of creating new drugs often involves identifying a biological target and designing molecules that can interact with it to produce a therapeutic effect. ijpsjournal.comijpsjournal.com The naphthalene scaffold provides a versatile framework for designing such molecules. ijpsjournal.comijpsjournal.com

Computational techniques, often referred to as in silico drug design, play a crucial role in modern drug discovery. ijpsjournal.comijpsjournal.com These methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are used to predict the interaction of drug candidates with biological targets and to evaluate their pharmacokinetic properties. ijpsjournal.comijpsjournal.com Studies have utilized these techniques to assess the potential of this compound and other naphthalene derivatives as therapeutic agents. ijpsjournal.comijpsjournal.com For example, molecular docking studies have been performed to predict the binding affinity of these compounds to specific protein targets, which can provide insights into their potential mechanism of action. ijpsjournal.comijpsjournal.com

The structure-activity relationship (SAR) of naphthalene derivatives is a key area of investigation. researchgate.net SAR studies aim to understand how the chemical structure of a molecule relates to its biological activity. researchgate.net By making systematic modifications to the structure of this compound and its derivatives and evaluating their biological effects, researchers can identify the key structural features responsible for their therapeutic properties. researchgate.net This knowledge is then used to design more potent and selective drug candidates. For instance, the development of 1,8-naphthalimide derivatives as anti-tumor drugs has been guided by extensive SAR studies. researchgate.net

Environmental Remediation and Analytical Applications

This compound and its derivatives are also finding applications in the fields of environmental remediation and analytical chemistry. bohrium.comresearchgate.net Their unique chemical properties, including their ability to form complexes with metal ions and their electrochemical activity, make them suitable for these purposes. semanticscholar.orgbohrium.com

In environmental remediation, research has explored the use of materials derived from aminonaphthol compounds for the removal of pollutants from water. For instance, a composite material made of magnetite nanoparticles and a polymer synthesized from 8-amino-2-naphthalenesulfonic acid has been developed. This material can be used in the chemical oxidative polymerization process. Furthermore, Schiff base complexes derived from this compound have shown potential as photocatalysts for the degradation of organic dyes like methylene (B1212753) blue, which are common environmental pollutants. bohrium.com This photocatalytic activity provides a promising avenue for water treatment. bohrium.com The ozonation of dye intermediates like 1-amino-8-naphthol-3,6-disulfonic acid in aqueous solutions has also been investigated as a method for their degradation. researchgate.net

Binding with Pollutants for Removal from Water Sources

While various naphthol derivatives and specialized resins are investigated for the adsorption and removal of pollutants from water, specific research detailing the direct application of this compound for binding with pollutants for water purification was not prominently available in the reviewed literature. Studies in this field often focus on related but structurally different compounds, such as 8-amino-1-naphthol-3,6-disulfonic acid (H-acid), or on the removal of general naphthol contaminants using materials like modified biochar or cerium oxide-based catalysts. smolecule.comresearchgate.netnih.gov For instance, research into the enzymatic degradation of carbaryl, which involves a naphthol intermediate, found that the responsible enzyme failed to act on 2-naphthol derivatives. asm.org

Analytical Reagent for Metal Ion Detection

This compound is identified as a photoactive charge transfer compound that can be utilized as a fluorescent probe. medchemexpress.com The inherent fluorescence of the naphthol moiety can be modulated by interactions with its local environment, including the presence of metal ions. While the broader class of aminonaphthols is explored for these applications, detailed studies focusing specifically on this compound as an analytical reagent for the detection of particular metal ions are not extensively detailed in the surveyed literature. For comparison, related compounds like H-acid are known to serve as chromogenic reagents, forming colored complexes with specific metal ions, which allows for their detection and quantification. smolecule.com

Photoacid Chemistry and Fundamental Proton Transfer Studies

This compound is a significant model compound for investigating fundamental chemical processes, particularly excited-state proton transfer (ESPT). rsc.orgresearchgate.net As a photoacid, its acidity dramatically increases upon electronic excitation with light. This property allows researchers to trigger and study proton transfer—one of the most fundamental reactions in chemistry and biology—on very fast timescales. rsc.orgbowdoin.edu The compound possesses two different protonation sites, the hydroxyl group and the amino group, making it a diprotic system and a versatile platform for exploring how molecular structure and environment influence charge transfer mechanisms. rsc.orgbowdoin.edu

Modeling Biological Systems with Dual Protonation Sites

The structure of this compound, containing both an acidic alcohol group and a basic amine group, serves as a simple and effective model for studying complex biological molecules like amino acids, which possess similar functional groups. researchgate.net Proton transfer is a key process in many biological functions, and understanding its mechanics is crucial. By studying aminonaphthols in aqueous solutions, researchers can mimic aspects of biological systems and gain insight into the behavior of molecules with multiple protonation sites. researchgate.net The ability of this compound to exist in different prototropic forms (cationic, neutral, or zwitterionic upon excitation) makes it particularly valuable for modeling how local pH and electronic state can regulate biological function and reactivity. rsc.orgresearchgate.net

Exploration of Structure-Reactivity Relationships in Photoacidity

A key finding in the study of this compound is the intricate relationship between its two functional groups, which demonstrates a sophisticated structure-reactivity relationship. The protonation state of the amino group acts as a pH-controlled "on/off switch" for the photoacidity of the hydroxyl group. rsc.org

In the "On" State (Acidic Conditions): When the amino group is protonated (-NH3+), the hydroxyl group becomes a strong photoacid upon excitation.

In the "Off" State (Neutral/Basic Conditions): When the amino group is in its neutral form (-NH2), the photoacidity of the hydroxyl group is switched off, and its acidity in the excited state becomes similar to its much weaker acidity in the ground state. rsc.orgresearchgate.net

This switching behavior has been quantified through spectroscopic studies. Time-resolved emission spectroscopy shows that a zwitterion is formed upon excitation only when the molecule is in its protonated cationic form, confirming that ESPT occurs exclusively at the hydroxyl site under these conditions. rsc.org This dramatic change in the excited-state acidity constant (pKa*) based on the state of the remote amino group is a key research finding. rsc.orgresearchgate.net

| Compound State | Functional Group | Ground State pKa | Excited State pKa* | Photoacidity |

| Protonated (-NH3+) | Hydroxyl (-OH) | ~9.5 | 1.1 ± 0.2 | Switched ON |

| Deprotonated (-NH2) | Hydroxyl (-OH) | ~9.5 | ~9.5 | Switched OFF |

Further research explores how this relationship is affected by the addition of other functional groups or by changing the solvent. bowdoin.eduresearchgate.net For example, the addition of a cyano- group to the naphthalene ring was studied to see if it could override the inhibiting effect of the neutral amino group on photoacidity. researchgate.netrsc.org These studies, often correlated with the Hammett relation, aim to build predictive models for designing photoacids with tailored properties, though the complexity of the excited-state behavior in aminonaphthols sometimes leads to deviations from these linear free-energy relationships. rsc.orgnih.govnih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems

The synthesis of aminonaphthols, including 8-Amino-2-naphthol derivatives, is a significant area of research, with a strong emphasis on developing efficient and environmentally benign catalytic systems. The Mannich-type reaction, also known as the Betti reaction, is a cornerstone for producing aminoalkyl naphthols. orientjchem.orgresearchgate.net Future research is focused on moving beyond traditional catalysts to more sophisticated and sustainable alternatives.

Key areas of exploration include:

Nanocatalysts: The use of nanocatalysts, such as those based on magnesium, nickel, or magnetic nanoparticles like Fe₃O₄, is a promising trend. mdpi.comchemmethod.comsemanticscholar.org These catalysts offer large surface areas and can be easily separated and reused, aligning with green chemistry principles. mdpi.comchemmethod.com For instance, a magnesium Schiff base complex supported on magnetite nanoparticles has been successfully used for synthesizing 1-(α-aminoalkyl)-2-naphthols. chemmethod.com

Green and Biodegradable Catalysts: There is a growing interest in employing catalysts that are non-toxic, inexpensive, and biodegradable. fardapaper.ir Examples include L-valine, tannic acid, and various sulfonic acids. orientjchem.orgfardapaper.irresearchgate.net These catalysts are often used under solvent-free conditions, further enhancing the environmental credentials of the synthesis. orientjchem.orgmdpi.comsemanticscholar.org

Heterogeneous and Reusable Catalysts: The development of solid acid catalysts and other heterogeneous systems is a major focus. researchgate.netresearchgate.net Catalysts like phosphotungstic acid supported on graphene oxide or phenylboronic acid have shown high efficiency and recyclability in the synthesis of amidoalkyl naphthols, which are precursors to aminoalkyl naphthols. mdpi.com A key advantage is the ease of catalyst recovery and reuse for multiple cycles without significant loss of activity. semanticscholar.orgresearchgate.netresearchgate.net

Table 1: Examples of Novel Catalytic Systems for Aminonaphthol Synthesis

| Catalyst Type | Specific Example | Key Advantages | Relevant Reaction | Source(s) |

|---|---|---|---|---|

| Nanocatalyst | Fe₃O₄@SiO₂ C₃H₆ magnesium Schiff base complex | Recyclable, mild reaction conditions, high yield | Three-component synthesis of 1-(α-aminoalkyl)-2-naphthols | chemmethod.com |

| Green Catalyst | Tannic Acid | Biodegradable, cheap, efficient, solvent-less | One-pot multicomponent synthesis of 1-aminoalkyl-2-naphthol | orientjchem.org |

| Organocatalyst | L-valine | Non-toxic, biodegradable, scalable, short reaction time | Three-component reaction in water | researchgate.net |

| Heterogeneous | Fe₃O₄@enamine-B(OSO₃H)₂ (magnetic) | Reusable (≥6 runs), solvent-free, simple work-up | One-pot three-component synthesis of 1-amidoalkyl-2-naphthol | semanticscholar.org |

Advanced Spectroscopic Techniques for Real-Time Monitoring

Understanding and optimizing the synthesis of this compound requires precise monitoring of reaction kinetics and intermediates. Future research will increasingly rely on advanced spectroscopic techniques that allow for real-time, in-situ analysis.

Time-Resolved Spectroscopy: Techniques like time-resolved emission spectroscopy are crucial for studying the excited-state dynamics of this compound, particularly its photoacidic properties. rsc.org This method, combined with time-correlated single-photon counting, has been used to examine the excited-state proton transfer (ESPT) mechanism in this compound. rsc.org

In-Situ Reaction Monitoring: The development of instrumental setups for real-time monitoring of chemical reactions, such as those in ball mills for mechanochemistry, is a significant advancement. mcgill.ca Raman and fluorescence spectroscopy are emerging as leading methods for monitoring these reactions without needing a synchrotron source, providing insights into reaction rates, kinetics, and the formation of intermediates. mcgill.ca

Hyphenated Techniques: The combination of separation techniques like gas chromatography (GC) with "high-information" spectroscopic detectors (e.g., MS, FTIR, NMR) provides powerful analytical tools. researchgate.net While many common GC detectors are universal, coupling them with advanced spectroscopy allows for detailed qualitative analysis of volatile derivatives of compounds like this compound, although real-time application can be complex. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of molecules and materials, including derivatives of this compound.

Predicting Physicochemical Properties: Deep learning (DL) models are being developed to reliably and rapidly predict the optical and photophysical properties of organic compounds. nih.govacs.org By training on large experimental databases, these models can predict properties like absorption/emission spectra, quantum yield, and lifetime from a molecular structure. nih.govacs.org For instance, a DL model successfully predicted the distinct optical properties for the different protonation states of 7-amino-2-naphthol, a structural isomer of this compound. nih.govacs.org This approach can be extended to predict the behavior of novel this compound derivatives, accelerating the discovery of compounds with desired characteristics.

Modeling Chemical Reactions and Synthesis: ML models are being created that can accurately capture bond formation and breaking, enabling researchers to better understand how specific materials can be synthesized. sciencedaily.com This predictive capability can optimize reaction conditions and guide the synthesis of complex this compound-based structures.

Nanoinformatics and Interaction Prediction: In the context of nanomaterials and biological systems, AI and ML are used to predict the synthesis and behavior of nanomaterials and their interactions with biological entities like proteins. nih.gov This is relevant for designing this compound-based probes and smart materials, as ML can help predict their binding affinities and biological interactions. nih.gov

Table 2: Applications of AI/ML in Chemical Research Relevant to this compound

| AI/ML Application | Specific Goal | Methodology | Potential Impact for this compound | Source(s) |

|---|---|---|---|---|

| Predictive Modeling | Predict optical and photophysical properties | Deep Learning (DL) model trained on an experimental database of >30,000 chromophore/solvent combinations. | Rapidly screen new derivatives for desired fluorescent or photoactive properties. | nih.govacs.org |

| Materials Modeling | Predict thermal and other material properties | Machine learning tools create atomic-level models. | Design this compound-based materials with specific thermal or mechanical characteristics. | sciencedaily.com |

| Nanoinformatics | Predict biological activities and physicochemical properties of nanoparticles. | Convolutional Neural Network (CNN) models. | Design and predict the behavior of this compound-based nanoprobes for biological applications. | nih.gov |

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are a major driving force in modern chemical synthesis, and the production of this compound and its derivatives is no exception. Future research will continue to prioritize methods that are environmentally friendly, cost-effective, and efficient. orientjchem.orgfardapaper.ir

Key trends include:

Solvent-Free Reactions: Many modern synthetic protocols for aminonaphthols are conducted under solvent-free conditions, often using grinding or heating. orientjchem.orgmdpi.comdknmu.org This minimizes waste and avoids the use of hazardous organic solvents. semanticscholar.orgresearchgate.net

Multicomponent Reactions (MCRs): One-pot, three-component reactions are widely used as they are atom-efficient and simplify procedures by combining several steps, reducing waste and energy consumption. orientjchem.orgarcjournals.org

Use of Eco-Friendly Catalysts: As mentioned in section 6.1, the shift towards biodegradable, naturally derived, and reusable catalysts is a cornerstone of green synthesis for these compounds. fardapaper.irresearchgate.net Catalysts derived from glycerol (B35011) or natural acids like citric acid contribute to the sustainability of these protocols. fardapaper.irarcjournals.org

Development of Smart Materials and Responsive Probes

This compound is a photoactive charge transfer compound, making it an excellent building block for smart materials and responsive fluorescent probes. rsc.orgmedchemexpress.com This is one of the most dynamic areas of future research for this molecule.

pH-Responsive Probes: this compound exhibits fascinating pH-dependent photophysics. The protonation state of its amino group acts as a switch that turns its photoacidity "on" or "off". rsc.org In its protonated form (-NH₃⁺), the hydroxyl group becomes a strong photoacid, while in its neutral form (-NH₂), the photoacidity is negligible. rsc.org This on/off switching capability is a highly desirable feature for creating sensitive pH probes for chemical and biological systems. rsc.orgbowdoin.edu

Fluorescent Chemosensors: Derivatives of aminonaphthols and related structures like aminoquinolines are being extensively developed as fluorescent sensors for detecting specific analytes, such as metal ions. mdpi.com Future work will likely involve modifying the this compound scaffold to create selective and sensitive probes for biologically and environmentally important species.

Integration into Advanced Materials: The unique photophysical properties of this compound make it a candidate for incorporation into more complex materials. Research into fluorophores like 1,8-naphthalimide (B145957) derivatives, which share the naphthalene (B1677914) core, shows a trend towards creating materials for bio-imaging and sensing. researchgate.net Similar strategies could be applied to this compound to develop novel functional polymers and solid-state sensors.

常见问题

Basic Research Questions

Q. What are the optimal methods for synthesizing 8-Amino-2-naphthol in laboratory settings?

- This compound can be synthesized via reactions involving ethyl chloroformate and chromium acetate, followed by diazotization, azo coupling, and complex formation . Alternative routes include modified Mannich reactions for functionalized derivatives, leveraging amino and hydroxyl groups for heterocyclic compound formation . Key considerations include maintaining anhydrous conditions and controlling reaction temperatures to avoid side products.

Q. How can researchers purify this compound to achieve high purity (>98%)?

- Recrystallization using ethanol (where the compound is very soluble) or water (where it is sparingly soluble) is effective. The reported solubility profile (soluble in ethanol, ether; slightly soluble in benzene) allows selective crystallization. Sublimation at 206°C may also yield high-purity crystals .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

- Use ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.5 ppm) and hydroxyl/amino protons (broad signals). Mass spectrometry (MS) with ESI+ mode can confirm the molecular ion peak at m/z 159.18 (C₁₀H₉NO) . IR spectroscopy verifies O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.

Q. How should researchers handle discrepancies in reported physical data (e.g., melting points)?

- The melting point ranges from 206°C to 206–210°C , likely due to polymorphic forms or purity levels. To resolve contradictions, cross-validate using differential scanning calorimetry (DSC) and report experimental conditions (heating rate, sample preparation).

Advanced Research Questions

Q. What role does this compound play in asymmetric catalysis?

- It serves as a chiral scaffold in primary amine catalysts for asymmetric α-fluorination of aldehydes. The naphthol backbone stabilizes enamine intermediates via intramolecular hydrogen bonding, enabling enantioselectivity up to 90% ee . Optimize solvent systems (e.g., hexane/iPrOH) and fluorinating agents (NFSI) for improved yields.

Q. How can this compound be utilized in dye chemistry?

- It acts as a ligand in 1:2 chromium complexes for wool/polyamide dyes. The amino and hydroxyl groups participate in coordination, while sulfonyl groups (from coupling partners) enhance water solubility . Monitor pH during complexation to avoid precipitation.

Q. What strategies mitigate competing side reactions in functionalizing this compound?

- Protect the amino group with Boc anhydride before electrophilic substitution to prevent oxidation or undesired coupling. For example, in Friedel-Crafts aminations, Boc protection improves regioselectivity .

Q. How do solvent effects influence the tautomeric equilibrium of this compound?

- In polar protic solvents (e.g., H₂O), the keto-enol tautomerism shifts toward the enol form due to hydrogen bonding. In nonpolar solvents (e.g., benzene), the keto form dominates. UV-Vis spectroscopy (250–400 nm) and pH-dependent studies can quantify tautomeric ratios .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。